4,5-Dimethyl-2,5-dihydro-1,3-oxazole
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Overview
Description
4,5-Dimethyl-2,5-dihydro-1,3-oxazole is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom This compound is characterized by its two methyl groups attached to the 4th and 5th positions of the oxazole ring, making it a dimethyl derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .
Industrial Production Methods: In industrial settings, the synthesis can be optimized using flow chemistry techniques. For instance, the cyclodehydration of β-hydroxy amides can be carried out in a packed reactor containing commercial manganese dioxide. This method offers advantages such as improved safety profiles and higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-2,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxazole.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed reactions using task-specific phosphine ligands are employed for regioselective arylation.
Major Products:
Oxidation: The major product is the corresponding oxazole.
Substitution: Depending on the reagents and conditions, various substituted oxazoles can be formed.
Scientific Research Applications
4,5-Dimethyl-2,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural products.
Biology: The compound is used in the study of biological pathways and as a scaffold for drug design.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2,5-dihydro-1,3-oxazole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
- 2,4,5-Trimethyl-2,5-dihydro-1,3-oxazole
- 4,5-Dihydro-2,5-dimethyloxazole
- 2,5-Dimethyl-4,5-dihydro-1,3-oxazole
Comparison: 4,5-Dimethyl-2,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
192332-01-7 |
---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
4,5-dimethyl-2,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C5H9NO/c1-4-5(2)7-3-6-4/h5H,3H2,1-2H3 |
InChI Key |
ZPSBUXOBMVGCGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NCO1)C |
Origin of Product |
United States |
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